![molecular formula C10H19N B2549473 [1-(But-3-en-1-yl)cyclopentyl]methanamine CAS No. 1335044-30-8](/img/structure/B2549473.png)
[1-(But-3-en-1-yl)cyclopentyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[1-(But-3-en-1-yl)cyclopentyl]methanamine” is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs or functionalities. For instance, the first paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors . The second paper discusses the synthesis of a compound with an oxadiazole ring, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which was synthesized using a polyphosphoric acid condensation route . These compounds, while not identical, share the feature of being methanamine derivatives, which is a commonality with “[1-(But-3-en-1-yl)cyclopentyl]methanamine”.
Synthesis Analysis
The synthesis of methanamine derivatives can vary based on the desired functional groups and the core structure of the compound. In the case of the oxadiazole derivative mentioned in the second paper, the synthesis involved a condensation reaction between p-Toluic hydrazide and glycine, indicating a method that could potentially be adapted for the synthesis of other methanamine derivatives .
Molecular Structure Analysis
The molecular structure of methanamine derivatives is crucial for their biological activity. The first paper indicates that the derivatives were designed to preferentially activate ERK1/2 phosphorylation pathways over other signaling pathways when interacting with the serotonin 5-HT1A receptors . This suggests that the molecular structure of these compounds is fine-tuned to interact with specific biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives are determined by their molecular structure. The first paper describes the lead compound as having favorable drug-like properties, including high solubility, metabolic stability, and effective penetration of biological membranes . These properties are essential for the pharmacokinetic profile of a drug candidate.
Relevant Case Studies
The first paper provides a case study of the lead compound, which showed potent antidepressant-like activity in the rat Porsolt test, a model for assessing antidepressant drugs . This demonstrates the potential therapeutic applications of methanamine derivatives when designed with specific biological targets in mind.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
The compound has been synthesized using various techniques, such as polyphosphoric acid condensation, which has been found to be high yielding and effective. For example, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized using a similar method (Shimoga, Shin, & Kim, 2018).
Spectroscopic Characterization
Spectroscopic methods like UV-Vis, FTIR, DSC, and NMR have been utilized for characterizing similar compounds. This allows for a detailed understanding of the compound's structure and properties (Shimoga, Shin, & Kim, 2018).
Biomedical Research
Antimicrobial Evaluation
Derivatives of methanamine compounds, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have shown variable degrees of antibacterial and antifungal activities, suggesting potential for medical applications in combating infections (Visagaperumal et al., 2010).
Anticancer Studies
Some methanamine derivatives have demonstrated anticancer activities. For instance, palladium(II) and platinum(II) complexes based on methanamine derivatives have shown promising results against various cancer cell lines, indicating potential for development as anticancer agents (Mbugua et al., 2020).
Neurological Applications
Schiff bases of methanamine have been explored for anticonvulsant activity, demonstrating the potential for developing new therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).
Chemical Research
Catalytic Applications
Methanamine derivatives have been used in catalysis, such as in transfer hydrogenation reactions. These reactions are significant for the synthesis of various organic compounds, indicating the compound's utility in organic synthesis (Karabuğa et al., 2015).
Molecular Docking and Modeling
In some studies, methanamine derivatives have been used for molecular docking and theoretical studies to understand their interactions with biological targets, which is crucial for drug design and development (Preethi et al., 2021).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H227, H314, and H335 . The precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
(1-but-3-enylcyclopentyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-3-6-10(9-11)7-4-5-8-10/h2H,1,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKYMFUJIHCDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.